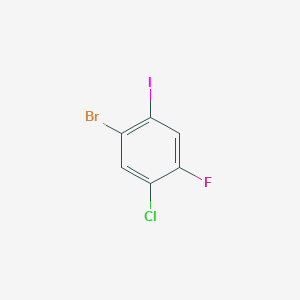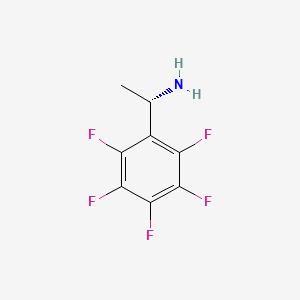
(1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine is an organic compound characterized by the presence of a pentafluorophenyl group attached to an ethanamine backbone. This compound is of interest due to its unique chemical properties imparted by the highly electronegative fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4,5,6-pentafluorobenzene.
Reaction with Ethylamine: The pentafluorobenzene undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine: The enantiomer of the compound with similar properties but different stereochemistry.
(1S)-1-(2,3,4,5,6-Trifluorophenyl)ethanamine: A related compound with fewer fluorine atoms, affecting its chemical reactivity and biological activity.
Uniqueness
(1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanamine is unique due to the presence of five fluorine atoms, which significantly influence its chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H6F5N |
|---|---|
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
(1S)-1-(2,3,4,5,6-pentafluorophenyl)ethanamine |
InChI |
InChI=1S/C8H6F5N/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2H,14H2,1H3/t2-/m0/s1 |
Clave InChI |
KICTUMAYHYGFGK-REOHCLBHSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)N |
SMILES canónico |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


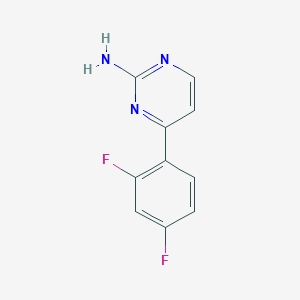
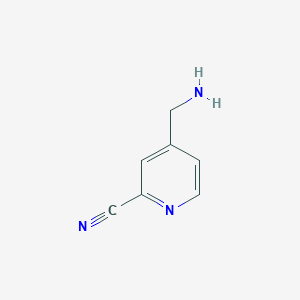
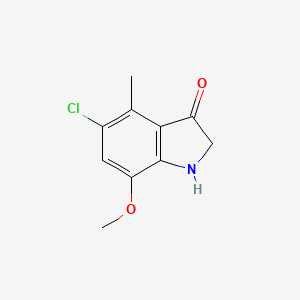
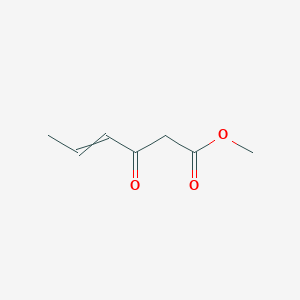
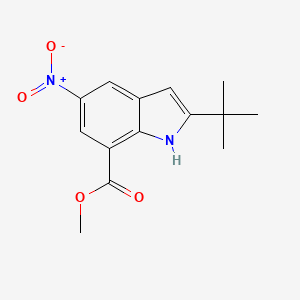
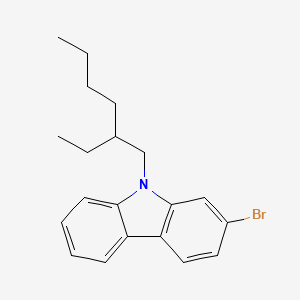
![5-bromo-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole](/img/structure/B1504736.png)
![N-(3-{[4,10-Bis(acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)(~13~C_6_)benzenecarboximidic acid](/img/structure/B1504739.png)
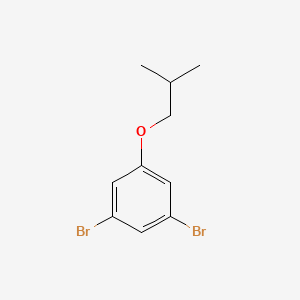
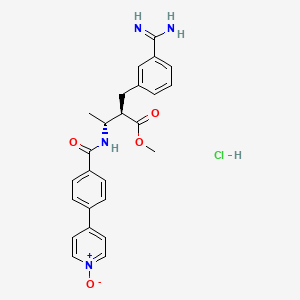
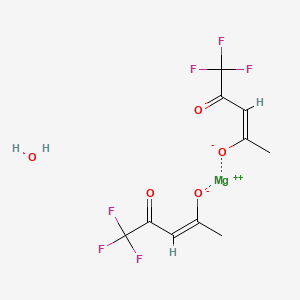
![(R)-6,6'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1504752.png)
